molecular formula C6H5ClS B13613856 4-Chloro-2-vinylthiophene

4-Chloro-2-vinylthiophene

Cat. No.: B13613856
M. Wt: 144.62 g/mol
InChI Key: FZBIFLXFFDZTTC-UHFFFAOYSA-N
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Description

4-Chloro-2-vinylthiophene is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom at the 4-position and a vinyl group at the 2-position. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-vinylthiophene typically involves the chlorination of 2-vinylthiophene. One common method is the reaction of 2-vinylthiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-vinylthiophene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2-vinylthiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in pharmaceuticals due to its ability to modulate biological pathways.

    Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 4-Chloro-2-vinylthiophene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-vinylthiophene is unique due to the presence of both a chlorine atom and a vinyl group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs .

Properties

Molecular Formula

C6H5ClS

Molecular Weight

144.62 g/mol

IUPAC Name

4-chloro-2-ethenylthiophene

InChI

InChI=1S/C6H5ClS/c1-2-6-3-5(7)4-8-6/h2-4H,1H2

InChI Key

FZBIFLXFFDZTTC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CS1)Cl

Origin of Product

United States

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